(E)-ethyl 5-(3,4-dimethoxyphenyl)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, a hybrid heterocyclic system combining thiazole and pyrimidine rings. Its structure features a 3,4-dimethoxyphenyl group at the 5-position and a (1,5-dimethyl-1H-pyrazol-4-yl)methylene substituent at the 2-position, with an ethyl ester moiety at the 6-position. Such derivatives are of pharmaceutical interest due to their structural similarity to bioactive molecules, particularly in antimicrobial and anticancer research . The stereochemistry (E-configuration) and substituent diversity influence molecular interactions, solubility, and biological activity.
Properties
IUPAC Name |
ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-7-33-23(30)20-13(2)26-24-28(21(20)15-8-9-17(31-5)18(10-15)32-6)22(29)19(34-24)11-16-12-25-27(4)14(16)3/h8-12,21H,7H2,1-6H3/b19-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBDMMPLXIXCGK-YBFXNURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(N(N=C4)C)C)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=C(N(N=C4)C)C)/S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 5-(3,4-dimethoxyphenyl)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its complex structure includes a thiazolo-pyrimidine core, which is known for various biological activities.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of 482.6 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further research.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O5S |
| Molecular Weight | 482.6 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have investigated the anticancer properties of similar compounds featuring the thiazolo-pyrimidine scaffold. For instance, compounds derived from pyrazole derivatives have shown promising results against various cancer cell lines.
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In Vitro Studies :
- A study demonstrated that related compounds exhibited significant cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The most potent compound showed an IC50 value of against MCF-7 cells and against SiHa cells .
- In another study, pyrazole derivatives were evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The binding affinity to the colchicine site on tubulin was assessed using molecular docking techniques .
- Mechanism of Action :
Antioxidant Activity
The antioxidant properties of related compounds have been evaluated using assays such as DPPH radical scavenging activity. These studies suggest that certain derivatives can effectively scavenge free radicals, indicating potential protective effects against oxidative stress-related diseases .
Selectivity and Toxicity
A critical aspect of evaluating new compounds is their selectivity towards cancer cells versus normal cells. Most studies indicate that these compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cell lines like HEK293T, which is crucial for minimizing side effects during therapeutic applications .
Case Study 1: Pyrazole Derivatives
In a study focusing on pyrazole derivatives similar to the compound , researchers synthesized several analogs and tested their biological activities. The most promising derivative exhibited selective cytotoxicity with an IC50 value significantly lower than that observed in non-cancerous cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between synthesized compounds and their biological targets. For example, certain derivatives showed strong binding affinities to specific enzymes involved in cancer progression, suggesting a potential mechanism for their anticancer activity .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacological applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolo[3,2-a]pyrimidines possess antimicrobial properties. The presence of the pyrazole moiety may enhance this activity against specific pathogens.
- Anticancer Potential : Compounds with similar structural features have shown promise in anticancer research. The thiazolo-pyrimidine core is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives have been studied for their anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
Synthesis and Characterization
The synthesis of (E)-ethyl 5-(3,4-dimethoxyphenyl)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions including:
- Formation of the Thiazolo-Pyrimidine Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Functionalization : Subsequent reactions introduce the methylene and ethyl groups along with the dimethoxyphenyl substituent.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have explored the applications of similar compounds in medicinal chemistry:
- Study on Anticancer Activity : A study published in Molecules investigated derivatives of thiazolo-pyrimidines and their effects on various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells .
- Antimicrobial Research : Another research article focused on the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that substituents significantly influence antibacterial efficacy .
- Anti-inflammatory Properties : A study highlighted the anti-inflammatory effects of similar compounds in animal models of arthritis. The results demonstrated a reduction in inflammatory markers and improved joint function .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ in substituents at the 2-, 5-, and 6-positions. Key examples include:
Key Observations :
- Steric Hindrance : The 1,5-dimethylpyrazole substituent introduces steric bulk compared to smaller groups like 2-fluorobenzylidene (in ), which may influence conformational flexibility and binding pocket compatibility.
Crystallographic and Conformational Analysis
Crystal data for analogs reveal insights into molecular packing and stability:
Key Findings :
- The target compound’s predicted dihedral angle (~80–85°) aligns with analogs (e.g., 80.94° in ), indicating conserved conformational rigidity in the thiazolo-pyrimidine core.
- Intermolecular interactions (e.g., C–H···O hydrogen bonds in ) stabilize crystal packing. The 3,4-dimethoxyphenyl group may introduce additional H-bonding or van der Waals contacts compared to non-polar substituents .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and optimization strategies for preparing (E)-ethyl 5-(3,4-dimethoxyphenyl)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key challenges include controlling stereoselectivity (E/Z isomerism) and minimizing side reactions during cyclization. Optimization strategies include:
- Using temperature-controlled reflux conditions (e.g., ethanol or DMF as solvents) to enhance reaction efficiency .
- Employing catalysts like piperidine or acetic acid to accelerate Knoevenagel condensation for the methylene bridge formation .
- Monitoring reaction progress via TLC and confirming product purity with NMR (¹H/¹³C) and HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazolo[3,2-a]pyrimidine core and substituents (e.g., methoxy and pyrazole groups) .
- X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the methylene group. Disorder in crystal structures may require refinement using software like SHELXL .
- FT-IR : Validates carbonyl (C=O) and C=N stretching frequencies in the thiazole and pyrimidine rings .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. halogen groups) on the benzylidene or pyrazole moieties influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., Cl, F) to assess changes in receptor binding. For example:
- Fluorine substitution at the 4-position enhances metabolic stability but may reduce solubility .
- Methoxy groups improve membrane permeability due to increased lipophilicity .
- In Silico Docking : Use tools like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Comparative Assays : Standardize in vitro protocols (e.g., IC₅₀ measurements against a common cell line) to eliminate variability in experimental conditions .
- Structural Reanalysis : Verify compound purity and stereochemistry via X-ray crystallography or chiral HPLC, as impurities or isomer mixtures can skew bioactivity results .
- Meta-Analysis : Cross-reference data from independent studies (e.g., antimicrobial vs. anti-inflammatory assays) to identify context-dependent activity trends .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound, particularly bioavailability and metabolic stability?
- Methodological Answer :
- Prodrug Design : Modify the ethyl ester group to a more hydrolytically stable moiety (e.g., tert-butyl ester) to enhance oral bioavailability .
- CYP450 Inhibition Assays : Identify metabolic hotspots using liver microsome models and introduce blocking groups (e.g., methyl on pyrazole) to reduce oxidative degradation .
- LogP Optimization : Balance lipophilicity (e.g., via substituent tuning) to improve membrane penetration while avoiding excessive aggregation .
Q. What mechanistic approaches are recommended to elucidate the compound’s mode of action in complex biological systems?
- Methodological Answer :
- Transcriptomics/Proteomics : Perform RNA-seq or mass spectrometry to identify differentially expressed genes/proteins post-treatment .
- Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to pinpoint molecular targets .
- Cellular Imaging : Employ confocal microscopy with fluorescently tagged derivatives to track subcellular localization (e.g., mitochondrial vs. nuclear targeting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
